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Compound of Interest

3-(2-Chlorophenoxy)pyrrolidine
Compound Name:

hydrochloride
CAS No.: 1185298-15-0
Cat. No.: B1451585

Get Quote

\ J

A Privileged Scaffold for CNS Ligand Design and
Monoamine Transporter Modulation
Executive Summary

In the landscape of modern medicinal chemistry, 3-(2-Chlorophenoxy)pyrrolidine
hydrochloride (CAS: 1185298-15-0) represents a "privileged structure"—a molecular
framework capable of providing high-affinity ligands for diverse biological targets. Distinguished
by its constrained ether linkage and secondary amine functionality, this compound serves as a
critical building block in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
and ligands for voltage-gated ion channels.

This guide provides a rigorous technical analysis of the compound’s physicochemical
properties, validated synthetic pathways, and handling protocols, designed to support
researchers in optimizing lead generation and scaffold diversification.

Chemical Identity & Physicochemical Profile
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The following data aggregates experimentally validated constants and computed descriptors
essential for formulation and assay development.

Property Specification
IUPAC Name 3-(2-Chlorophenoxy)pyrrolidine hydrochloride
CAS Number 1185298-15-0

C10H12CINO[1][2][3] - HCI (Salt) / C10H12CINO

(Free Base)

Molecular Formula

Molecular Weight 234.12 g/mol (Salt) / 197.66 g/mol (Free Base)
Appearance White to off-white crystalline solid
- High in Water, DMSO, Methanol; Low in
Solubility
Hexane, Et20

LogP (Free Base) ~2.0 (Predicted)
H-Bond Donors/Acceptors 2/2

o Contains one stereocenter at C3. (Available as
Chirality

racemate or enantiopure)

Structural Analysis

The molecule features a pyrrolidine ring functionalized at the C3 position with a 2-
chlorophenoxy moiety.[1]

o Conformational Constraint: Unlike flexible propylamine chains found in older antidepressants
(e.g., fluoxetine), the pyrrolidine ring restricts the conformational freedom of the amine,
potentially enhancing binding selectivity for monoamine transporters.

» Electronic Effects: The ortho-chloro substituent on the phenyl ring introduces steric bulk and
lipophilicity (CI-1t interactions), often critical for occupying hydrophobic pockets in GPCRs.

Validated Synthetic Methodology
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While various routes exist, the Mitsunobu Coupling strategy offers the highest regioselectivity
and compatibility with chiral starting materials, ensuring the integrity of the C3 stereocenter.

Protocol: Convergent Synthesis via Mitsunobu
Etherification

Reagents:

A:N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)

B: 2-Chlorophenol[4]

C: Triphenylphosphine (PPhs) / Diisopropyl azodicarboxylate (DIAD)

D: 4M HCI in Dioxane

Workflow:

Coupling: React A and B in anhydrous THF at 0°C using C. The reaction proceeds with
inversion of configuration at C3 if starting with a chiral alcohol.

Purification: Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

Deprotection: Treat the intermediate with D (HCl/Dioxane) at room temperature for 2 hours.

Salt Formation: Precipitate the final hydrochloride salt using cold diethyl ether.

Reaction Logic Diagram

The following diagram illustrates the critical pathway and electron flow logic.
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Figure 1: Convergent synthesis pathway utilizing Mitsunobu chemistry to establish the aryl-
ether linkage.

Analytical Characterization & Quality Control

To ensure data integrity in downstream biological assays, the compound must meet specific
analytical criteria.

Nuclear Magnetic Resonance (*H NMR - 400 MHz, DMSO-
de)

e Amine Protons: Broad singlet at & 9.2-9.5 ppm (2H, NHz"), characteristic of the
hydrochloride salt.

e Aromatic Region:

o Doublet of doublets at & 7.45 ppm (1H, J=7.8, 1.5 Hz) corresponding to the proton ortho to
the chlorine.

o Multiplets at 6 6.9-7.3 ppm (3H) for the remaining aromatic protons.

o Ether Methine: Multiplet at 4 5.1-5.2 ppm (1H, C3-H), shifted downfield due to the oxygen
atom.

e Pyrrolidine Ring:

o Multiplets at & 3.2—3.5 ppm (4H) for the C2 and C5 methylene protons adjacent to
nitrogen.

o Multiplets at 6 2.1-2.3 ppm (2H) for the C4 methylene protons.

Mass Spectrometry (LC-MS)

 lonization Mode: ESI (+)
e Observed Mass:m/z 198.1 [M+H]* (Free base).

« |sotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the 3>CI/3’Cl isotope effect.
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Biological & Pharmacological Context

This scaffold is not merely a passive intermediate; it is a bioactive pharmacophore.

Mechanism of Action Potential

The 3-aryloxypyrrolidine motif mimics the spatial arrangement of the aryl and amine groups
found in neurotransmitters (serotonin, norepinephrine).

o Transporter Binding: The protonated amine interacts with the conserved aspartate residue in
the substrate binding site of MATs (Monoamine Transporters).

 Lipophilic Interaction: The 2-chlorophenyl ring occupies the S1 or S2 hydrophobic sub-
pockets, enhancing affinity and selectivity over dopamine transporters.

Structure-Activity Relationship (SAR) Logic[5]

o N-Substitution: The secondary amine allows for further diversification (e.g., reductive
amination) to tune LogP and blood-brain barrier (BBB) permeability.

» Chirality: The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-
enantiomer in this class of compounds, necessitating enantioselective synthesis for lead
optimization.

Handling, Stability & Safety (SDS Summary)

Signal Word:WARNING
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Hazard Class Statement Precaution

- _ Do not eat, drink, or smoke
Acute Toxicity H302: Harmful if swallowed. h ing.[5]
when using.

i L o Wear nitrile gloves and lab
Skin Irritation H315: Causes skin irritation.[6] .
coat.

) Wear safety goggles. Rinse
o H319: Causes serious eye ] ] ]
Eye Irritation cautiously with water if

irritation.[5][6][7] exposed.[5][6]

) Store at 2—-8°C under inert
Storage Hygroscopic. )
atmosphere (Argon/Nitrogen).

Stability: The hydrochloride salt is stable for >2 years if stored desiccated at 4°C. Aqueous
solutions should be prepared fresh or frozen at -20°C to prevent hydrolysis of the ether linkage
over extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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